N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
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Description
N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C34H39N5O5S and its molecular weight is 629.78. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds demonstrate significant cyclooxygenase-1 and -2 (COX-1/COX-2) inhibition, showcasing their potential as therapeutic agents in treating inflammation and pain (Abu‐Hashem et al., 2020).
Capillary Electrophoresis for Compound Analysis
The separation and analysis of imatinib mesylate and its structurally related substances have been achieved through nonaqueous capillary electrophoresis, demonstrating the technique's utility in the quality control and analysis of complex pharmaceutical compounds (Ye et al., 2012).
Tocolytic Activity Studies
Research on compounds containing methoxyphenyl and piperazine moieties, similar in structure to the query compound, has shown significant tocolytic activity, indicating their potential use in managing preterm labor by inhibiting uterine contractions (Lucky & Omonkhelin, 2009).
Receptor Antagonism for Therapeutic Applications
Compounds designed to act as antagonists for the 5-HT1A serotonin receptor, incorporating methoxyphenyl and piperazine elements, have been studied for their potential in treating various psychiatric disorders. Structural modifications to improve selectivity and affinity for the 5-HT1A receptor highlight the ongoing efforts to develop more effective therapeutic agents (Raghupathi et al., 1991).
Properties
CAS No. |
931313-75-6 |
---|---|
Molecular Formula |
C34H39N5O5S |
Molecular Weight |
629.78 |
IUPAC Name |
N-benzyl-4-[[1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C34H39N5O5S/c1-44-29-10-6-5-9-27(29)36-16-18-37(19-17-36)30(40)23-38-28-15-20-45-31(28)33(42)39(34(38)43)22-25-11-13-26(14-12-25)32(41)35-21-24-7-3-2-4-8-24/h2-10,15,20,25-26H,11-14,16-19,21-23H2,1H3,(H,35,41) |
InChI Key |
YPAXQECNSKZJGY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=C(C(=O)N(C3=O)CC5CCC(CC5)C(=O)NCC6=CC=CC=C6)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
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